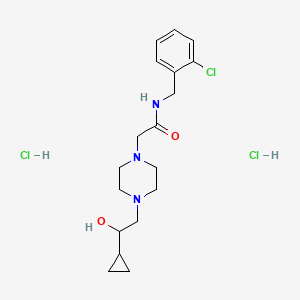

N-(2-chlorobenzyl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O2.2ClH/c19-16-4-2-1-3-15(16)11-20-18(24)13-22-9-7-21(8-10-22)12-17(23)14-5-6-14;;/h1-4,14,17,23H,5-13H2,(H,20,24);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHOBMZMNJEACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)CC(=O)NCC3=CC=CC=C3Cl)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28Cl3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core with a cyclopropyl and hydroxyethyl substituent, which may enhance its solubility and biological activity. The presence of the chlorobenzyl moiety is also significant, as it may influence the compound's interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Piperazine Core | Central structure known for diverse biological activities |

| Cyclopropyl Group | Enhances pharmacological properties |

| Hydroxyethyl Substituent | Increases solubility and potential interactions |

| Chlorobenzyl Moiety | May affect receptor binding and activity |

The exact mechanism of action for N-(2-chlorobenzyl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is not fully elucidated. However, preliminary studies suggest that it interacts with various receptors and enzymes, modulating their activity. Its potential actions include:

- Antipsychotic effects : Similar to other piperazine derivatives, this compound may exhibit antipsychotic properties through dopamine receptor antagonism.

- Antitumor activity : The structural features may confer the ability to inhibit tumor growth through various pathways.

- Anti-inflammatory effects : The compound may reduce inflammation by modulating cytokine production and immune response.

Case Studies

-

Antitumor Activity in Breast Cancer Models :

A study evaluated the effects of piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited synergistic effects when combined with conventional chemotherapeutics like doxorubicin, enhancing cytotoxicity and inducing apoptosis . -

Antimicrobial Studies :

Research on related piperazine compounds has shown promising results against various pathogens, suggesting that N-(2-chlorobenzyl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride may possess similar antimicrobial properties.

Comparison with Similar Compounds

a) N-Benzyl-2-piperazin-1-yl-acetamide Dihydrochloride (CAS 827614-58-4)

- Key Differences: Lacks the 2-chlorobenzyl group (has a simple benzyl substituent), reducing lipophilicity and electronic effects.

- Implications: Lower predicted binding affinity to targets requiring halogen interactions. Both share dihydrochloride salt forms, suggesting similar solubility profiles .

b) N-Cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide

- Key Differences :

- Cyclohexyl group replaces 2-chlorobenzyl, increasing hydrophobicity but eliminating aromatic π-π interactions.

- Piperazine has a linear propyl chain instead of a cyclopropyl-hydroxyethyl group, reducing conformational rigidity and hydrogen-bonding capacity.

- Implications :

Agrochemical Acetamide Derivatives ()

Compounds like metazachlor and dimethachlor share the acetamide backbone but differ critically:

- Substituents : Chlorinated aromatic rings (e.g., 2,6-dimethylphenyl) instead of benzyl/piperazine groups.

- Function : Act as herbicides by inhibiting fatty acid elongation, unlike the target compound’s presumed pharmaceutical applications.

- Structural Insights : The absence of charged groups (e.g., dihydrochloride) in agrochemicals reduces water solubility, aligning with their soil-based activity .

Crystallographic and Conformational Comparisons ()

The title compound in , 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , highlights:

- Conformational Flexibility : Three distinct molecular conformations in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°.

- Hydrogen Bonding : N–H⋯O interactions stabilize dimer formation (R₂²(10) motif).

- Contrast with Target Compound :

- The target’s dihydrochloride salt may enforce tighter crystal packing due to ionic interactions.

- Piperazine’s cyclopropyl-hydroxyethyl substituent introduces additional steric and electronic effects absent in ’s dichlorophenyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.